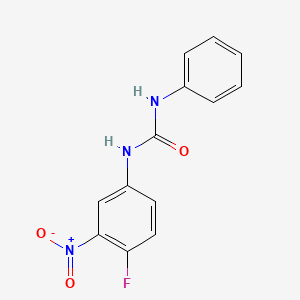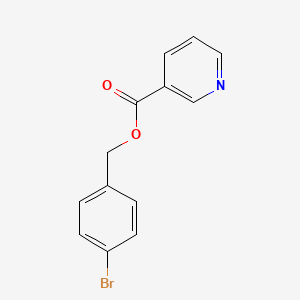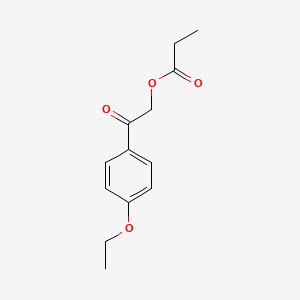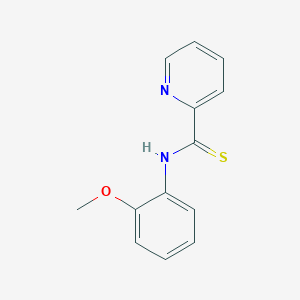![molecular formula C16H19N5O4 B5732144 2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)
2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, commonly known as MNP or MNP-14, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the class of phenolic compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MNP is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the cellular signaling pathways that are involved in the development and progression of diseases.
Biochemical and physiological effects:
MNP has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the formation of amyloid plaques in the brain. It has also been found to exhibit antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using MNP in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in a variety of assays. However, one of the limitations of using MNP is its relatively low potency compared to other compounds that have similar activities.
Future Directions
There are several future directions for research on MNP. One area of interest is the development of more potent analogs of MNP that can be used in the treatment of various diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of MNP, which could lead to a better understanding of its mechanism of action and potential clinical applications. Finally, the use of MNP in combination with other drugs or therapies is an area of interest that could lead to the development of more effective treatment strategies.
Synthesis Methods
The synthesis of MNP involves the reaction of 2-methoxy-6-nitrophenol with 1-(2-pyrimidinyl)piperazine in the presence of formaldehyde and acetic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Scientific Research Applications
MNP has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methoxy-6-nitro-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-25-14-10-12(9-13(15(14)22)21(23)24)11-19-5-7-20(8-6-19)16-17-3-2-4-18-16/h2-4,9-10,22H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKUJEXHGKPNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)


![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)

![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)


![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)

![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)


![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)